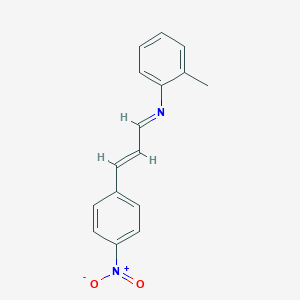

N-(4-Nitrocinnamylidene)-o-toluidine

Beschreibung

N-(4-Nitrocinnamylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 4-nitrocinnamaldehyde. Its molecular structure features a cinnamylidene group (a propenylbenzene backbone) substituted with a nitro (-NO₂) group at the para position, conjugated to the o-toluidine moiety via an imine (-C=N-) linkage. This compound is characterized by its extended π-conjugation system, which enhances electronic properties such as charge transport and optical absorption. Potential applications include organic semiconductors, dyes, and intermediates in pharmaceutical synthesis, leveraging its electron-withdrawing nitro group and planar structure for tailored reactivity and functionality .

Eigenschaften

Molekularformel |

C16H14N2O2 |

|---|---|

Molekulargewicht |

266.29g/mol |

IUPAC-Name |

(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-imine |

InChI |

InChI=1S/C16H14N2O2/c1-13-5-2-3-7-16(13)17-12-4-6-14-8-10-15(11-9-14)18(19)20/h2-12H,1H3/b6-4+,17-12? |

InChI-Schlüssel |

VNVKHBXBYCACOA-VYHDKECDSA-N |

SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Isomerische SMILES |

CC1=CC=CC=C1N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Properties : The nitro group in this compound enhances electron affinity compared to methyl or chloro substituents, making it suitable for charge-transfer applications. Chlorinated analogs may exhibit stronger intermolecular interactions due to halogen bonding .

Optical Behavior : Extended conjugation in the cinnamylidene derivative results in redshifted UV-Vis absorption compared to benzylidene analogs, relevant for dye and sensor design .

Toxicity: Nitro-substituted compounds pose higher genotoxic risks due to metabolic activation to reactive intermediates (e.g., hydroxylamines), as seen in o-toluidine derivatives .

Conductivity and Material Science

Studies on doped poly(o-toluidine) (POT) show that binary dopants (e.g., ZrOCl₂/AgI) enhance conductivity by 2–3 orders of magnitude via polaronic transitions . Analogously, the nitro group in this compound could facilitate charge delocalization in hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.